3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
CAS No.: 1007187-86-1
Cat. No.: VC6041769
Molecular Formula: C22H16N6OS
Molecular Weight: 412.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1007187-86-1 |
|---|---|
| Molecular Formula | C22H16N6OS |
| Molecular Weight | 412.47 |
| IUPAC Name | 3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C22H16N6OS/c23-12-18(21(29)26-22-25-9-10-30-22)11-19-15-28(14-16-5-2-1-3-6-16)27-20(19)17-7-4-8-24-13-17/h1-11,13,15H,14H2,(H,25,26,29) |
| Standard InChI Key | VJEWECRTGFJONB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=NC=CS4 |
Introduction
Chemical Identity and Structural Features
Basic Chemical Properties
The compound’s identity is defined by its International Union of Pure and Applied Chemistry (IUPAC) name: 3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide. Key properties include:
| Property | Value |
|---|---|
| CAS Registry Number | 1007187-86-1 |
| Molecular Formula | C₂₂H₁₆N₆OS |
| Molecular Weight | 412.47 g/mol |
| SMILES Notation | C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=NC=CS4 |
| InChI Key | VJEWECRTGFJONB-UHFFFAOYSA-N |
The structure integrates a pyrazole ring (positions 1 and 3 substituted with benzyl and pyridinyl groups, respectively) linked to a cyanoacrylamide-thiazole moiety . The planar geometry of the pyridine and thiazole rings suggests potential π-π stacking interactions with biological targets .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide involves multi-step reactions (Figure 1):
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Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with diketones or alkynones under acidic conditions yields the pyrazole ring.
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Benzyl and Pyridinyl Substitution: Nucleophilic aromatic substitution or Ullmann coupling introduces the benzyl and pyridinyl groups at positions 1 and 3, respectively .
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Cyanoacrylamide-Thiazole Conjugation: A Knoevenagel condensation between a cyanoacetamide intermediate and thiazole-2-amine forms the prop-2-enamide bridge .
Key Reaction Conditions:
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Temperature: 80–120°C
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Catalysts: Piperidine or acetic acid for Knoevenagel reactions
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Solvents: Ethanol, dimethylformamide (DMF), or tetrahydrofuran (THF)
Yield Optimization and Challenges
Reported yields for analogous compounds range from 45–65%, with purity >95% after column chromatography . Challenges include:
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Steric Hindrance: Bulky substituents on the pyrazole ring slow reaction kinetics.
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Byproduct Formation: Competing side reactions, such as over-alkylation, require careful stoichiometric control.
Biological Activities and Mechanistic Insights
Antimicrobial and Anticancer Activity
Analogous compounds with similar substitution patterns show:
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Antimicrobial Efficacy: Minimum inhibitory concentrations (MIC) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Cytotoxicity: IC₅₀ values of 1.5–5 µM in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Comparative Analysis with Structural Analogs
| Compound | Target Activity | IC₅₀/Potency |
|---|---|---|
| EVT-2932824 | YAP1/TAZ-TEAD Inhibition | IC₅₀ = 0.7 µM |
| AKOS034345963 | EGFR Kinase Inhibition | IC₅₀ = 12 nM |
| This Compound | Hypothesized Kinase Inhibition | Data Pending |
The cyanoacrylamide group in this compound may enhance binding affinity compared to non-cyano analogs, as seen in EVT-2932824.
Future Research Directions
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Target Identification: High-throughput screening against kinase libraries to identify primary targets.
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ADMET Profiling: Assessment of absorption, distribution, and toxicity in preclinical models.
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Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
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